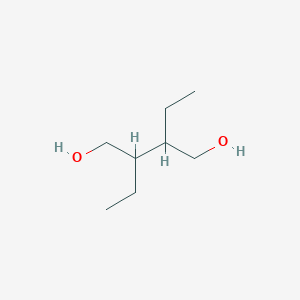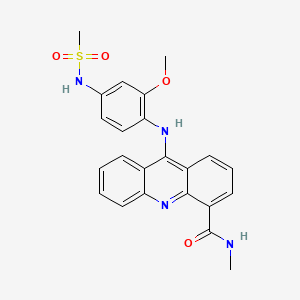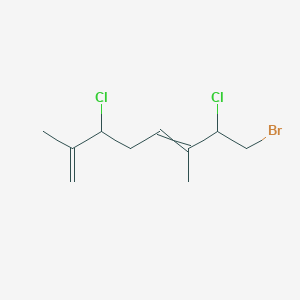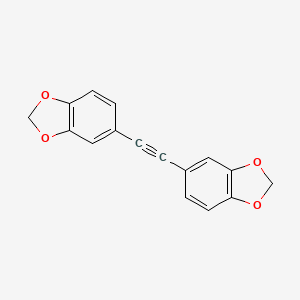
2,3-Diethylbutane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diethylbutane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is part of the larger family of alkanes, specifically branched alkanes, which are known for their varied chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethylbutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions .
Industrial Production Methods
On an industrial scale, the production of diols often involves the hydrogenation of alkynes. For example, the hydrogenation of 2-butyne-1,4-diol can yield this compound under specific conditions . This process typically requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to ensure complete conversion.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are frequently employed for halogenation reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2,3-Diethylbutane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: The compound is used in the production of polymers, resins, and plasticizers
Wirkmechanismus
The mechanism of action of 2,3-Diethylbutane-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, which affects the compound’s reactivity and interactions with other molecules. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons, often facilitated by a catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: Another diol with similar properties but a different structure.
2,3-Dimethylbutane-1,4-diol: A compound with similar functional groups but different branching.
2,3-Dibromo-2-butene-1,4-diol: A halogenated diol with distinct chemical properties
Uniqueness
2,3-Diethylbutane-1,4-diol is unique due to its specific branching and the position of its hydroxyl groups. This structure imparts distinct chemical properties, such as its reactivity in oxidation and reduction reactions, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
74854-18-5 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2,3-diethylbutane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
ZCKVAJCGPPVONU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)C(CC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)





![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
